2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane,Mixtureofdiastereomers
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Overview
Description
2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane, Mixture of diastereomers, is a complex organic compound characterized by its unique dispiro structure
Preparation Methods
The synthesis of 2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane involves several steps. One common method includes the bromination of a suitable precursor under controlled conditions. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride at a specific temperature to ensure the formation of the desired product .
Chemical Reactions Analysis
2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and biological pathways.
Industry: Used in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biological pathways and processes .
Comparison with Similar Compounds
2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane can be compared with other similar compounds such as:
- dispiro[3.0.3{5}.1{4}]nonan-2-amine : Similar dispiro structure but with an amine group instead of a bromomethyl group.
- 2-(bromomethyl)-1,7-dioxaspiro[4.4]nonane : Another spiro compound with a different ring structure and functional groups .
These comparisons highlight the unique structural features and reactivity of 2-(bromomethyl)dispiro[3.0.3{5}.1{4}]nonane, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C10H15Br |
---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
7-(bromomethyl)dispiro[3.0.35.14]nonane |
InChI |
InChI=1S/C10H15Br/c11-6-8-4-10(5-8)7-9(10)2-1-3-9/h8H,1-7H2 |
InChI Key |
GCJFYZWWLSXKLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC23CC(C3)CBr |
Origin of Product |
United States |
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